molecular formula C17H16O3 B1360670 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone CAS No. 898759-84-7

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Cat. No. B1360670
M. Wt: 268.31 g/mol
InChI Key: BTMYIZGGINBBPH-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(1,3-Dioxolan-2-YL)” part suggests that a dioxolane ring is attached to the fourth carbon of one of the phenyl rings . Dioxolanes are a type of acetal and are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzophenone core with a dioxolane ring attached to the fourth carbon of one of the phenyl rings and a methyl group attached to the fourth carbon of the other phenyl ring .


Chemical Reactions Analysis

Benzophenones are known to undergo a variety of chemical reactions, including reduction, acylation, and various types of condensation reactions . The presence of the dioxolane ring could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzophenones generally have high boiling points and are typically crystalline solids at room temperature . The presence of the dioxolane ring and the methyl group could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone and its derivatives have been used in various synthetic and transformation processes in organic chemistry. For example, 5-Methyl-4H-1,3-dioxins, which are structurally related, have been transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes through oxidation and rearrangement processes. This transformation has been studied for its stereochemical implications (Flock, Frauenrath, & Wattenbach, 2005).

Corrosion Inhibition

Compounds related to 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone have been investigated for their potential as corrosion inhibitors. A study demonstrated that certain derivatives were effective inhibitors for mild steel in sulphuric acid solution. This was confirmed through various analytical techniques, including electrochemical impedance spectroscopy and scanning electron microscopy (Boutouil et al., 2020).

Electroreduction and Electropolymerization

The electrochemical reduction of molecules like 4-Methylbenzophenone has been facilitated using poly(pyrroles) synthesized from chiral pyrrole monomers. This process achieves the electroreduction of prochiral organic molecules with significant optical purity (Schwientek, Pleus, & Hamann, 1999).

Polymerization and Photopolymerization

The derivatives of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone have been utilized in polymerization processes. For instance, the compound 4-(2-methacryloxy)methylbenzophenone has been synthesized for use as a polymerizable photo-initiator. This has applications in improving the polymerization kinetics of certain monomer systems (Xiaoqing, 2012).

Antimycotic Properties

Some derivatives exhibit antimycotic properties. For instance, compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles show significant in vitro activity against various fungi and bacteria. These compounds have been synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles (Heeres & van Cutsem, 1981).

Photochemistry

The photochemical reactions of molecules like 4-Methylbenzophenone have been a subject of study, particularly in exploring the reactivity and stability under various conditions, such as UV irradiation and different solvent environments (Ma et al., 2013).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact toxicity or hazards associated with this compound .

Future Directions

The study of benzophenone derivatives is a rich field with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . The unique properties imparted by the dioxolane ring could make “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” an interesting subject for future research .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMYIZGGINBBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645097
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

CAS RN

898759-84-7
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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